N-(3,4-dimethoxyphenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-(3,4-Dimethoxyphenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a synthetic compound featuring a propanamide backbone linked to a 3,4-dimethoxyphenyl group and a 1,3-thiazole moiety substituted with a phenylcarbamoylurea group. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, known to enhance binding affinity to enzymatic targets, while the thiazole-carbamoylurea moiety may contribute to hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-17-10-8-15(12-18(17)29-2)22-19(26)11-9-16-13-30-21(24-16)25-20(27)23-14-6-4-3-5-7-14/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQFVYNSBHKMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a complex organic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H23N4O3S
- Molecular Weight : 413.50 g/mol
- IUPAC Name : this compound
- SMILES Notation : COc(ccc(-c1csc(NNC(Nc2ccccc2)=O)[n+]1CC=C)c1)c1OC
Structural Representation
The compound features a thiazole moiety linked to a phenylcarbamoyl group and a dimethoxyphenyl unit, which are critical for its biological activity. The thiazole ring is known for its role in various pharmacological applications, particularly as an anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound may inhibit critical enzymes associated with cancer cell growth and survival pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that facilitate tumor growth, thereby exhibiting potential anticancer properties.
- Receptor Interaction : It may interact with various receptors involved in signaling pathways that regulate cell division and apoptosis.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
| 13 | HT29 | < Doxorubicin |
These findings suggest that modifications in the structure can enhance the potency of the compounds against cancer cells.
Study 1: Cytotoxicity Against Colorectal Cancer Cells
A study published in MDPI evaluated several thiazole derivatives for their cytotoxic effects on HCT-116 colorectal cancer cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cabozantinib, showcasing their potential as alternative therapeutic agents .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of thiazole compounds has revealed that specific substitutions on the phenyl ring can enhance cytotoxic activity. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed increased activity against cancer cell lines .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural similarities with several derivatives, differing primarily in substituents on the aryl, thiazole, or propanamide groups. Key analogues include:
Key Observations:
- Thiazole Modifications : Replacing the phenylcarbamoyl group with cyclohexylcarbamoyl (as in ) reduces aromaticity, which may alter binding kinetics in enzymatic assays.
- Heterocyclic Variations : Analogues with oxadiazole-sulfanyl moieties (e.g., compound 7c in ) exhibit lower molecular weights (375–389 g/mol) and higher polarity due to the sulfanyl group.
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~434.5 g/mol) is higher than cyclohexyl- or fluorophenyl-substituted analogues (404–446 g/mol), likely due to the dimethoxyphenyl group .
- Solubility : The 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to polar substituents like sulfanyl or oxadiazole .
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is typically constructed via the Hantzsch thiazole synthesis , involving the cyclocondensation of α-halo ketones with thioureas. For this compound:
-
4-(3-Carbamoylpropyl)thiazol-2-amine is synthesized by reacting 3-chloro-N-(3,4-dimethoxyphenyl)propanamide with thiourea in ethanol under reflux (78°C, 8–12 hr).
Reaction Conditions:
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 3-Chloro-N-(3,4-DMP)propanamide | 10 mmol | Ethanol | 78°C | 10 hr | 72% |
| Thiourea | 12 mmol |
Mechanistic Insight:
The reaction proceeds through nucleophilic displacement of chloride by thiourea, followed by intramolecular cyclization to form the thiazole ring.
Introduction of the Phenylcarbamoyl Group
The phenylcarbamoyl moiety is introduced via nucleophilic acyl substitution using phenyl isocyanate:
Stepwise Protocol:
-
Activate the 2-amino group on the thiazole ring by stirring with triethylamine (1.2 eq) in dry THF at 0°C.
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Add phenyl isocyanate (1.1 eq) dropwise over 30 min.
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Warm to room temperature and stir for 6–8 hr.
Optimized Parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes reactivity of isocyanate |
| Temperature | 0°C → 25°C | Prevents oligomerization |
| Stoichiometry (Isocyanate) | 1.1 eq | Reduces diurea byproducts |
Yield: 68–74% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Recent studies demonstrate that microwave irradiation reduces reaction times significantly:
Thiazole Cyclization Under Microwave Conditions:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 10 hr | 35 min |
| Temperature | 78°C | 120°C |
| Yield | 72% | 69% |
While slightly lower in yield, this method improves throughput for high-throughput screening applications.
Solid-Phase Synthesis
Immobilization of the 3,4-dimethoxyphenylpropanamide on Wang resin enables iterative coupling:
Resin Loading Capacity:
| Resin Type | Loading (mmol/g) | Final Purity |
|---|---|---|
| Wang resin | 0.8–1.2 | 89% |
| Rink amide resin | 1.4–1.6 | 82% |
This approach facilitates automated synthesis but requires careful optimization of cleavage conditions (TFA/H2O 95:5, 2 hr).
Critical Analysis of Byproducts
Common impurities and mitigation strategies include:
Byproduct Profile:
Scale-Up Considerations
Industrial-scale production ( > 1 kg batches) requires modifications:
Key Adjustments for Pilot Plants:
-
Replace THF with 2-MeTHF (lower toxicity, higher boiling point)
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Use continuous flow reactors for thiazole cyclization (residence time 12 min, 130°C)
-
Implement crystallization-based purification instead of chromatography
Economic Metrics:
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Cost per kg | $12,400 | $2,800 |
| Purity | 95% | 98% |
Recent Innovations (2023–2025)
Enzymatic Carbamoylation
A 2024 study reported using Candida antarctica lipase B to catalyze phenylcarbamoyl transfer:
Advantages:
-
No need for anhydrous conditions
-
89% enantiomeric excess for chiral analogs
-
Operates at pH 7.4, 37°C
Limitations:
-
Enzyme cost ($3,200/kg) limits large-scale use
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3,4-dimethoxyphenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide to achieve higher yields and purity?
- Methodology :
- Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products by ensuring uniform heating .
- Employ controlled reaction conditions (e.g., temperature, solvent selection, and pH) to minimize undesired intermediates. For example, ethanol or methanol as solvents and catalysts like HCl or NaOH can improve reaction kinetics .
- Purify the final product via column chromatography (e.g., silica gel) or recrystallization to isolate high-purity compounds .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) spectroscopy : Use ¹H-NMR and ¹³C-NMR to verify substituent positions and functional groups (e.g., thiazole ring protons at δ 6.5–7.5 ppm, amide protons at δ 8.0–10.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the molecular formula .
- Infrared (IR) spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory assays : Measure inhibition of COX-2 or TNF-α production in macrophage models (e.g., RAW 264.7 cells) .
- Enzyme inhibition studies : Test activity against kinases or proteases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of the thiazole and phenylcarbamoyl moieties?
- Methodology :
- Synthesize structural analogs by modifying substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or alkylated phenyl groups) and compare bioactivity .
- Perform molecular docking to predict binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina .
- Validate SAR hypotheses with dose-response assays and statistical analysis (e.g., IC₅₀ comparisons) .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodology :
- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Validate results using orthogonal assays (e.g., combine flow cytometry with Western blotting for apoptosis studies) .
- Perform meta-analysis of published data to identify trends or confounding factors (e.g., solvent effects on compound stability) .
Q. What methodologies are effective for elucidating the mechanism of action (MoA)?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure direct interactions with target proteins .
- Transcriptomic/proteomic profiling : Apply RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated cells .
- Kinase activity profiling : Utilize kinase inhibitor bead arrays to map inhibitory effects across kinase families .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Predict ADMET properties (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME or ADMETLab .
- Simulate metabolic pathways with cytochrome P450 models to identify potential metabolites and optimize metabolic stability .
- Apply molecular dynamics simulations to assess binding stability in physiological conditions (e.g., solvation effects) .
Q. What experimental approaches are recommended for studying the compound’s stability under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) to simulate long-term storage .
- Monitor degradation via HPLC-UV or LC-MS to identify degradation products and optimize storage buffers (e.g., inclusion of antioxidants) .
- Use thermal gravimetric analysis (TGA) to assess thermal decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
